molecular formula C12H12O2S B7978655 Furan-3-yl(2-(methylthio)phenyl)methanol CAS No. 1443350-04-6

Furan-3-yl(2-(methylthio)phenyl)methanol

Cat. No.: B7978655
CAS No.: 1443350-04-6
M. Wt: 220.29 g/mol
InChI Key: DTTVJPCLECHJDL-UHFFFAOYSA-N
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Description

Furan-3-yl(2-(methylthio)phenyl)methanol is an organic compound that features a furan ring attached to a phenyl ring with a methylthio group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with phenyl derivatives under specific conditions. One common method involves the use of a one-pot reaction where a furan derivative reacts with a phenyl derivative in the presence of a catalyst such as zinc chloride (ZnCl₂). The reaction proceeds through a series of steps including halogen migration and reductive desulfurization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(methylthio)phenyl)methanol undergoes various types of chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the furan or phenyl rings.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a furan-3-yl(2-(methylthio)phenyl)ketone, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Furan-3-yl(2-(methylthio)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furan-3-yl(2-(methylthio)phenyl)methanol include other furan derivatives and phenyl derivatives with different substituents. Examples include:

Uniqueness

This compound is unique due to the presence of both a furan ring and a phenyl ring with a methylthio group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

furan-3-yl-(2-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-15-11-5-3-2-4-10(11)12(13)9-6-7-14-8-9/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVJPCLECHJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267152
Record name 3-Furanmethanol, α-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-04-6
Record name 3-Furanmethanol, α-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanol, α-[2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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